molecular formula C13H16N2O B13595210 2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}acetamide

2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}acetamide

Cat. No.: B13595210
M. Wt: 216.28 g/mol
InChI Key: CXRKYNSIZATTGC-LLVKDONJSA-N
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Description

2-{(1R)-1-phenylethylamino}acetamide is a chemical compound with the molecular formula C13H16N2O. It is known for its unique structure, which includes a phenylethyl group and a prop-2-yn-1-yl group attached to an aminoacetamide backbone.

Preparation Methods

The synthesis of 2-{(1R)-1-phenylethylamino}acetamide typically involves the reaction of (1R)-1-phenylethylamine with prop-2-yn-1-yl bromide, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-{(1R)-1-phenylethylamino}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{(1R)-1-phenylethylamino}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(1R)-1-phenylethylamino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

2-{(1R)-1-phenylethylamino}acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-{(1R)-1-phenylethylamino}acetamide, particularly its combination of functional groups that contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[[(1R)-1-phenylethyl]-prop-2-ynylamino]acetamide

InChI

InChI=1S/C13H16N2O/c1-3-9-15(10-13(14)16)11(2)12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3,(H2,14,16)/t11-/m1/s1

InChI Key

CXRKYNSIZATTGC-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(CC#C)CC(=O)N

Canonical SMILES

CC(C1=CC=CC=C1)N(CC#C)CC(=O)N

Origin of Product

United States

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